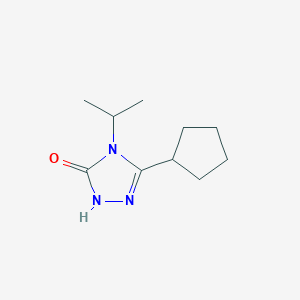

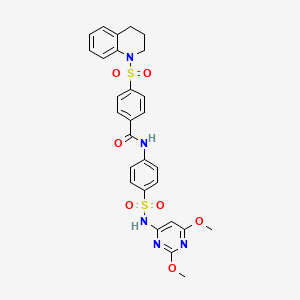

![molecular formula C19H15FN4OS B2433198 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea CAS No. 1795304-09-4](/img/structure/B2433198.png)

1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles has been developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazoles is complex and they are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The synthesis of imidazo[2,1-b]thiazoles has attracted much attention. A careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .Scientific Research Applications

Synthesis and Crystal Structure Analysis

- The synthesis and crystal structure of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, have been explored, revealing important molecular properties like intermolecular hydrogen bonding and pi-pi stacking interactions (Banu et al., 2014).

Cytotoxic Activity Against Cancer Cell Lines 2. Compounds with the imidazo[2,1-b]thiazole scaffold, a component of the target compound, have been investigated for their cytotoxicity against human cancer cell lines. These studies have highlighted the potential of these compounds as cancer therapeutics (Ding et al., 2012).

Anthelmintic and Anti-inflammatory Activities 3. Some derivatives of imidazo[2,1-b]thiazole have been synthesized and tested for their anthelmintic and anti-inflammatory activities, indicating potential applications in treating parasitic infections and inflammation (Shetty et al., 2010).

Potential in Alzheimer's Disease 4. Research on benzofuranylthiazole derivatives, which share structural similarities with the target compound, has shown potential as multitasking agents in Alzheimer's disease, particularly as inhibitors of certain enzymes (Kurt et al., 2015).

Antimicrobial Activity 5. Studies on imidazo[2,1-b]thiazole derivatives have explored their antimicrobial activities, suggesting potential uses in combating various bacterial and fungal infections (Shankerrao et al., 2017).

Anticancer Agents 6. Imidazo[2,1-b][1,3]thiazoles have been evaluated for their potential as anticancer agents, with some compounds showing the ability to suppress the growth of kidney and other cancer cell lines (Potikha & Brovarets, 2020).

Mechanism of Action

Target of Action

The primary target of 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea is the RAF protein family, specifically the BRAF protein . The RAF proteins are a family of three serine/threonine-specific protein kinases that are related to retroviral oncogenes. The BRAF protein is an important component of the MAPK cascade .

Mode of Action

1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea acts as a pan-RAF inhibitor . It interacts with the RAF proteins, inhibiting their activity. This inhibition prevents the RAF proteins from activating the downstream MAPK pathway .

Biochemical Pathways

The compound affects the MAPK pathway, a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell . The signal goes through a series of steps, each adding to the next. When 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea inhibits the RAF proteins, it prevents the activation of the MAPK pathway, leading to a decrease in cellular growth .

Result of Action

The result of the action of 1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea is the inhibition of the phosphorylation of MEK and ERK . This inhibition leads to a decrease in cellular growth, particularly in cells where the MAPK pathway is hyperactivated due to mutations in the BRAF protein .

Future Directions

The extraordinarily satisfying properties of the imidazo[2,1-b]thiazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . In the future, we can expect to see more research focused on the synthesis and application of imidazo[2,1-b]thiazoles.

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4OS/c20-14-7-5-13(6-8-14)11-21-18(25)22-16-4-2-1-3-15(16)17-12-24-9-10-26-19(24)23-17/h1-10,12H,11H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGCXWSCSMWUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

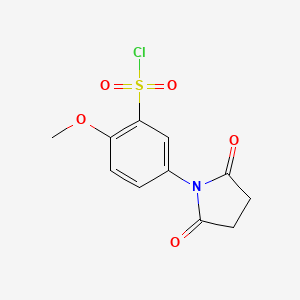

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B2433119.png)

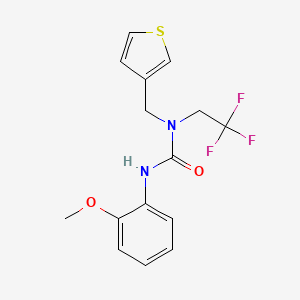

![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2433120.png)

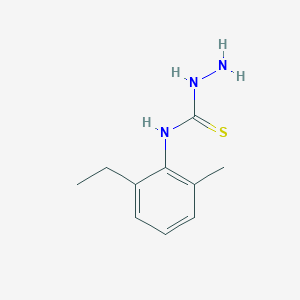

![2-[Ethyl(phenyl)amino]acetic acid hydrochloride](/img/structure/B2433121.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433123.png)

![5-(3-ethoxy-2-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2433127.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2433132.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2433137.png)